molecular formula C19H22N2O5S B4404909 N-(2-hydroxyphenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

N-(2-hydroxyphenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4404909
M. Wt: 390.5 g/mol
InChI Key: TZALTYCOLTTYOL-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide, also known as HPMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPMPO belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide involves its binding to sulfonamide groups on proteins or enzymes. This compound contains a sulfonamide group that can form hydrogen bonds with the amino acid residues in the active site of a protein or enzyme. This binding can result in conformational changes in the protein or enzyme, leading to altered activity or function.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. Physiologically, this compound has been shown to reduce the intracellular pH of cancer cells, leading to their apoptosis. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxyphenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its selectivity for proteins containing sulfonamide groups. This selectivity allows for the specific labeling or inhibition of target proteins or enzymes. Another advantage is the fluorescence of this compound, which can be used for imaging and detection purposes. However, one limitation of this compound is its potential toxicity at high concentrations, which can affect the viability of cells or organisms.

Future Directions

There are several future directions for the use of N-(2-hydroxyphenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide in scientific research. One direction is the development of this compound-based probes for the detection of specific proteins or enzymes in biological samples. Another direction is the use of this compound as a tool for studying the role of carbonic anhydrase in disease states such as cancer or metabolic disorders. Additionally, the potential use of this compound as a therapeutic agent for cancer or other diseases warrants further investigation.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various scientific research applications, including fluorescence imaging, protein labeling, and enzyme inhibition studies. The mechanism of action of this compound involves its binding to sulfonamide groups on proteins or enzymes, leading to altered activity or function. This compound has both biochemical and physiological effects, with potential advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in scientific research, including the development of this compound-based probes and the potential use of this compound as a therapeutic agent.

Scientific Research Applications

N-(2-hydroxyphenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide has been used in various scientific research applications, including fluorescence imaging, protein labeling, and enzyme inhibition studies. This compound is a fluorescent probe that can selectively bind to proteins containing sulfonamide groups, allowing for their visualization and quantification. This compound has also been used as a labeling reagent for proteins, enabling their detection and purification. In addition, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in regulating acid-base balance in the body.

properties

IUPAC Name

N-(2-hydroxyphenyl)-4-methoxy-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-17-10-9-14(19(23)20-15-7-3-4-8-16(15)22)13-18(17)27(24,25)21-11-5-2-6-12-21/h3-4,7-10,13,22H,2,5-6,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZALTYCOLTTYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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